Pemetrexed

描述

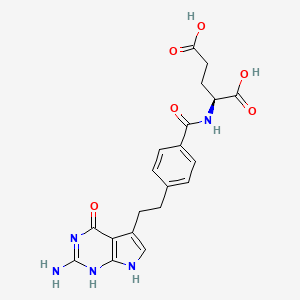

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXPDJSOTKVWSJ-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048329 |

Source

|

| Record name | Pemetrexed | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

6X10-21 mm Hg at 25 °C at 25 °C /Estimated/ |

Source

|

| Record name | PEMETREXED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from 50% methanol/methylene chloride | |

CAS No. |

137281-23-3 |

Source

|

| Record name | Pemetrexed | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137281-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pemetrexed [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137281233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pemetrexed | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00642 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pemetrexed | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-[[4-[2-(2-amino-4-oxo-4,7-dihydro-1Hpyrrolo[2,3-d]pyrimidin-5-yl) ethyl] benzoyl] amino]-pentanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEMETREXED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Q9AIZ7NO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PEMETREXED | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Pemetrexed on Purine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed is a multi-targeted antifolate drug that has become a cornerstone in the treatment of various malignancies, including mesothelioma and non-small cell lung cancer.[1][2] Its efficacy lies in its ability to simultaneously disrupt both pyrimidine (B1678525) and purine (B94841) biosynthesis pathways, which are critical for DNA and RNA replication in rapidly dividing cancer cells. This guide provides a detailed examination of the core mechanism of action of this compound, with a specific focus on its inhibitory effects on the de novo purine synthesis pathway. We will delve into the cellular uptake and metabolic activation of this compound, its enzymatic targets within the purine biosynthesis cascade, quantitative inhibition data, and detailed experimental protocols for assessing its activity.

Cellular Uptake and Metabolic Activation

The journey of this compound from administration to target inhibition involves several critical steps. As a folate analog, this compound is actively transported into cancer cells primarily via the reduced folate carrier (RFC) and to a lesser extent, the proton-coupled folate transporter (PCFT) and folate receptors.[3] Once inside the cell, this compound is rapidly and efficiently converted into its more active and retained forms through the addition of glutamate (B1630785) residues, a process known as polyglutamation.[4]

This reaction is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). This compound is an excellent substrate for FPGS, leading to the formation of this compound polyglutamates.[3] These polyglutamated forms are not only more potent inhibitors of their target enzymes but are also retained within the cell for extended periods, leading to a prolonged duration of action.[4]

Diagram 1: Cellular Uptake and Activation of this compound

Caption: Cellular transport and activation of this compound.

Inhibition of De Novo Purine Synthesis

The de novo purine synthesis pathway is a multi-step process that constructs purine nucleotides from basic precursors. This compound, particularly in its polyglutamated form, targets two key folate-dependent enzymes in this pathway: glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT).[5][6]

Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition

GARFT catalyzes the third step in de novo purine synthesis, the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), utilizing 10-formyltetrahydrofolate as the one-carbon donor. This compound polyglutamates act as competitive inhibitors of GARFT, blocking the synthesis of FGAR and subsequent purine nucleotides.[7]

Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibition

AICARFT is responsible for the penultimate step in the pathway, catalyzing the formylation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to 5-formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR). There is compelling evidence that this compound and its metabolites also inhibit AICARFT.[8][9] This inhibition leads to the intracellular accumulation of the AICARFT substrate, ZMP (AICAR monophosphate).[8][9] The buildup of ZMP has been shown to activate AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, contributing to the antiproliferative effects of this compound.[8][9]

Diagram 2: this compound Inhibition of De Novo Purine Synthesis

Caption: this compound's targets in the purine synthesis pathway.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of this compound and its polyglutamated forms against its target enzymes is a critical determinant of its clinical efficacy. The following table summarizes the available quantitative data on the inhibition constants (Ki) for human enzymes.

| Enzyme | Inhibitor | Ki (nmol/L) |

| GARFT | This compound | 7100 |

| GARFT | This compound pentaglutamate | 65 |

| AICARFT | This compound/Polyglutamates | Not Quantified* |

Experimental Protocols

This section outlines the methodologies for key experiments to assess the impact of this compound on purine synthesis.

GARFT Activity Assay

Principle: The activity of GARFT is determined by measuring the folate-dependent conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). A common method is a spectrophotometric assay that couples the reaction to subsequent enzymatic steps, leading to a change in absorbance.

Materials:

-

Recombinant human GARFT enzyme

-

Glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolate (a stable folate analog)

-

Coupling enzymes (e.g., from the purine synthesis pathway) and substrates leading to a chromogenic product

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 100 mM KCl)

-

This compound (and its polyglutamated forms)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, GAR, and the folate analog in the wells of a 96-well plate.

-

Add varying concentrations of this compound or its polyglutamated forms to the test wells. Include a control with no inhibitor.

-

Add the coupling enzymes and their substrates to all wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding a standardized amount of recombinant human GARFT enzyme to all wells.

-

Immediately begin monitoring the change in absorbance at the appropriate wavelength for the chromogenic product over time (e.g., every 30 seconds for 15-20 minutes) at 37°C.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Determine the percent inhibition for each this compound concentration and calculate the IC50 and Ki values using appropriate enzyme kinetic models.

Diagram 3: General Workflow for GARFT Inhibition Assay

Caption: Workflow for a spectrophotometric GARFT inhibition assay.

Measurement of Intracellular ZMP Accumulation

Principle: To assess the inhibition of AICARFT in a cellular context, the accumulation of its substrate, ZMP, can be quantified using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Cancer cell line of interest (e.g., HCT116, A549)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Methanol/acetonitrile/water extraction solvent (e.g., 40:40:20 v/v/v)

-

Centrifuge

-

LC-MS system

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere and grow to a desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours). Include an untreated control group.

-

After treatment, aspirate the medium and wash the cells with ice-cold PBS.

-

Add the ice-cold extraction solvent to the cells to quench metabolic activity and extract intracellular metabolites.

-

Scrape the cells and collect the cell lysate/solvent mixture.

-

Centrifuge the samples at high speed to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

Analyze the supernatant using a validated LC-MS method to separate and quantify the levels of ZMP.

-

Normalize the ZMP levels to the total protein concentration or cell number for each sample.

-

Compare the ZMP levels in this compound-treated cells to the untreated controls to determine the extent of accumulation.

Conclusion

This compound exerts its cytotoxic effects on cancer cells through a multi-targeted mechanism that includes the significant disruption of de novo purine synthesis. Its potent inhibition of GARFT, and the consequential inhibition of AICARFT leading to ZMP accumulation, effectively starves cancer cells of the essential building blocks for DNA and RNA synthesis. The polyglutamation of this compound within tumor cells is a key feature that enhances its inhibitory activity and prolongs its therapeutic effect. A thorough understanding of these intricate mechanisms at a molecular and cellular level is crucial for the continued development and optimization of this compound-based cancer therapies and for identifying potential mechanisms of resistance. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound on purine metabolism.

References

- 1. Pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Critical appraisal of this compound in the treatment of NSCLC and metastatic pulmonary nodules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Mechanisms of resistance to this compound in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutics by cytotoxic metabolite accumulation: this compound causes ZMP accumulation, AMPK activation, and mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutics by cytotoxic metabolite accumulation: this compound causes ZMP accumulation, AMPK activation, and mammalian target of rapamycin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Pemetrexed: A Comprehensive Technical Guide to its Discovery, Synthesis, and Antifolate Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemetrexed, marketed as Alimta®, is a cornerstone of modern chemotherapy, particularly in the management of malignant pleural mesothelioma and non-squamous non-small cell lung cancer (NSCLC). This multitargeted antifolate agent disrupts de novo purine (B94841) and pyrimidine (B1678525) biosynthesis, leading to the inhibition of DNA and RNA synthesis and ultimately, cancer cell death. This in-depth technical guide provides a comprehensive overview of the discovery, intricate synthesis, and multifaceted mechanism of action of this compound. It includes detailed experimental protocols, quantitative data on its enzymatic and cellular activity, and visualizations of its metabolic and synthetic pathways to serve as a valuable resource for the scientific community.

Discovery and Development

The journey of this compound's discovery began with foundational research into antifolate compounds. Professor Edward C. Taylor at Princeton University, in collaboration with Eli Lilly and Company, spearheaded the development of this novel pyrrolo[2,3-d]pyrimidine-based antifolate.[1][2] The research was inspired by the study of butterfly wing pigments, which led to a deeper understanding of folic acid's role in cell growth.[1] Taylor's work aimed to create a compound that could overcome the resistance mechanisms often developed against single-target antifolates by inhibiting multiple key enzymes in the folate pathway.[2] This strategic approach culminated in the synthesis of this compound (formerly known as LY231514), which received its first FDA approval in 2004 for the treatment of malignant pleural mesothelioma in combination with cisplatin.[3]

Chemical Synthesis

The chemical synthesis of this compound is a multi-step process that typically utilizes L-glutamic acid as a chiral starting material. The core of the synthesis involves the coupling of a key intermediate, 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, with diethyl L-glutamate, followed by saponification to yield the final diacid product.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of this compound Diethyl Ester

-

To a solution of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N-methylmorpholine (NMM) (2.5 equivalents).

-

Cool the mixture to 0-5 °C.

-

Add 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) (1.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

In a separate flask, add diethyl L-glutamate hydrochloride (1.5 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-16 hours.

-

Upon completion, dilute the reaction mixture with dichloromethane (B109758) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound diethyl ester.

Step 2: Saponification to this compound

-

Suspend the crude this compound diethyl ester in a mixture of ethanol (B145695) and water.

-

Cool the suspension to 0-5 °C.

-

Add a solution of sodium hydroxide (B78521) (2.2 equivalents) in water dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours or until saponification is complete, as monitored by High-Performance Liquid Chromatography (HPLC).

-

After completion, adjust the pH of the solution to 3-4 with 1N hydrochloric acid to precipitate the this compound diacid.

-

Stir the resulting suspension for 1-2 hours at room temperature.

-

Filter the solid, wash with water, and then with ethanol.

-

Dry the solid under vacuum at 40-50 °C to yield this compound.

Diagram: Synthetic Workflow of this compound

Mechanism of Action: A Multi-Targeted Antifolate

This compound exerts its cytotoxic effects by inhibiting multiple key enzymes involved in the de novo synthesis of purine and pyrimidine nucleotides, which are essential for the replication and survival of cancer cells.[4] Once inside the cell, transported via the reduced folate carrier and folate receptors, this compound is converted into more potent polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are retained within the cell and exhibit enhanced inhibitory activity against its primary targets.[5]

The three primary enzymatic targets of this compound are:

-

Thymidylate Synthase (TS): Inhibition of TS blocks the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical precursor for DNA synthesis.

-

Dihydrofolate Reductase (DHFR): By inhibiting DHFR, this compound prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a key cofactor for the synthesis of purines and thymidylate.

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): Inhibition of GARFT blocks a crucial step in the de novo purine synthesis pathway.

Diagram: this compound's Multi-Target Mechanism of Action

References

- 1. Princeton chemist Edward C. Taylor, inventor of anti-cancer drug, dies at 94 [princeton.edu]

- 2. Alimta Researchers Recognized As Heroes Of Chemistry [mesotheliomaweb.org]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound versus docetaxel in second line non-small-cell lung cancer: results and subsets analyses of a multi-center, randomized, exploratory trial in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.princeton.edu [chemistry.princeton.edu]

An In-depth Technical Guide to the Core Mechanism of Pemetrexed: Targeting Thymidylate Synthase and Dihydrofolate Reductase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemetrexed is a multi-targeted antifolate chemotherapeutic agent that plays a critical role in the treatment of various cancers, including non-small cell lung cancer and mesothelioma. Its efficacy is primarily derived from the potent inhibition of key enzymes within the folate metabolic pathway, leading to the disruption of nucleotide biosynthesis and subsequent cell death. This technical guide provides a comprehensive overview of the core mechanism of this compound, with a specific focus on its interaction with two principal target enzymes: thymidylate synthase (TS) and dihydrofolate reductase (DHFR). We present detailed quantitative data on enzyme inhibition, comprehensive experimental protocols for assessing this compound's activity, and visual representations of the relevant biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Folate metabolism is a fundamental cellular process that provides the necessary one-carbon units for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are the building blocks of DNA and RNA. Cancer cells, characterized by their rapid proliferation, have a high demand for these nucleotides, making the folate pathway an attractive target for anticancer therapies. This compound (brand name Alimta®) is a pyrrolo[2,3-d]pyrimidine-based antifolate that structurally mimics folic acid, allowing it to be transported into cells via the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT).[1] Once inside the cell, this compound is converted into its active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[2][3] This polyglutamation is crucial for two reasons: it enhances the intracellular retention of the drug and significantly increases its inhibitory potency against its target enzymes.[4]

The primary targets of polyglutamated this compound are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT).[2][5] By inhibiting these enzymes, this compound effectively shuts down both the de novo synthesis of pyrimidines (via TS) and purines (via GARFT), while also disrupting the regeneration of the essential folate cofactor, tetrahydrofolate (via DHFR). This multi-targeted approach contributes to its broad antitumor activity.[2]

Core Mechanism of Action: Inhibition of TS and DHFR

Thymidylate Synthase (TS) Inhibition

Thymidylate synthase is the terminal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. It catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate as the one-carbon donor. The polyglutamated forms of this compound are potent, competitive inhibitors of TS, with respect to 5,10-methylenetetrahydrofolate.[4] The pentaglutamate form of this compound (this compound-Glu5) is approximately 100 times more potent as a TS inhibitor than the parent monoglutamate form.[4] Inhibition of TS leads to a depletion of the dTMP pool, an accumulation of dUMP, and ultimately, "thymineless death" due to the inability to synthesize DNA.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a critical enzyme responsible for the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF), which is produced during the TS-catalyzed conversion of dUMP to dTMP. THF is the precursor for various folate cofactors, including 5,10-methylenetetrahydrofolate, required for nucleotide synthesis. This compound and its polyglutamates also inhibit DHFR, albeit with lower potency compared to their inhibition of TS.[6] While TS is considered the primary target, the inhibition of DHFR contributes to the overall depletion of reduced folate cofactors, further hampering purine and pyrimidine synthesis. However, some studies suggest that when TS is effectively inhibited, the production of DHF is blocked, making the concurrent inhibition of DHFR by this compound potentially superfluous.

Quantitative Data: Enzyme Inhibition

The inhibitory potency of this compound and its polyglutamated derivatives against human thymidylate synthase and dihydrofolate reductase has been quantified in numerous studies. The following tables summarize the inhibition constants (Ki) and 50% inhibitory concentrations (IC50) from cell-free enzyme assays and cell-based proliferation assays.

Table 1: Inhibition of Human Thymidylate Synthase (TS) by this compound and its Polyglutamates

| Inhibitor | Ki (nM) | Reference(s) |

| This compound (Glu1) | 1.3 | [4] |

| This compound-Glu3 | 2.5 - 3.1 | [7] |

| This compound-Glu5 | ~0.013 | [4] |

Table 2: Inhibition of Human Dihydrofolate Reductase (DHFR) by this compound and its Polyglutamates

| Inhibitor | Ki (nM) | Reference(s) |

| This compound (Glu1) | 7.2 | [6] |

| This compound-Glu3 | 0.86 | [7] |

Table 3: Cellular IC50 Values of this compound in Malignant Pleural Mesothelioma (MPM) Cell Lines

| Cell Line | IC50 (nM) | Reference(s) |

| MSTO-211H (Parental) | 31.8 | [8][9] |

| MSTO-211H (this compound-Resistant) | 413.6 | [8][9] |

| TCC-MESO-2 (Parental) | 32.3 | [8][9] |

| TCC-MESO-2 (this compound-Resistant) | 869.2 | [8][9] |

Signaling Pathways and Experimental Workflows

Folate Metabolism and this compound's Points of Inhibition

The following diagram illustrates the core folate metabolic pathway and highlights the enzymes inhibited by polyglutamated this compound.

Caption: this compound's inhibition of TS, DHFR, and GARFT in the folate pathway.

Experimental Workflow for In Vitro Evaluation of this compound

This diagram outlines a typical workflow for assessing the in vitro efficacy and mechanism of action of this compound.

Caption: A typical workflow for the in vitro evaluation of this compound's effects.

Experimental Protocols

Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard spectrophotometric assays for TS activity.

-

Principle: The assay measures the increase in absorbance at 340 nm resulting from the formation of dihydrofolate (DHF), a product of the TS-catalyzed reaction.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 25 mM MgCl₂, 1 mM EDTA, 6.5 mM formaldehyde, 75 mM 2-mercaptoethanol.

-

dUMP (deoxyuridine monophosphate) solution.

-

5,10-methylenetetrahydrofolate (CH₂-THF) solution.

-

Recombinant human thymidylate synthase.

-

This compound or its polyglutamated derivatives.

-

-

Procedure:

-

Prepare a reaction mixture in a UV-transparent cuvette containing assay buffer, dUMP, and CH₂-THF at their final concentrations.

-

Add varying concentrations of this compound to different cuvettes. Include a control with no inhibitor.

-

Initiate the reaction by adding the TS enzyme.

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

To determine the Ki, perform the assay with varying concentrations of both the substrate (CH₂-THF) and the inhibitor (this compound) and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Lineweaver-Burk or Dixon plots).

-

Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This protocol is based on the principle of monitoring NADPH oxidation.

-

Principle: The enzymatic activity of DHFR is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺.

-

Reagents:

-

Assay Buffer: 50 mM potassium phosphate (B84403) (pH 7.5).

-

Dihydrofolic acid (DHF) solution.

-

NADPH solution.

-

Recombinant human dihydrofolate reductase.

-

This compound or its polyglutamated derivatives.

-

-

Procedure:

-

In a UV-transparent 96-well plate or cuvette, add the assay buffer, recombinant DHFR enzyme, and NADPH.

-

Add serial dilutions of this compound or a vehicle control.

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature, protected from light.

-

Initiate the reaction by adding the DHF substrate.

-

Immediately measure the decrease in absorbance at 340 nm in kinetic mode for several minutes.

-

Calculate the reaction rate from the slope of the linear phase of the absorbance curve.

-

Determine the IC50 and Ki values as described for the TS inhibition assay.

-

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on a cell population.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

-

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

This compound stock solution.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours). Include a vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.

-

Conclusion

This compound's efficacy as an anticancer agent is rooted in its multi-targeted inhibition of crucial enzymes in the folate metabolic pathway. Its primary targets, thymidylate synthase and dihydrofolate reductase, are potently inhibited, particularly by its intracellularly formed polyglutamated derivatives. This leads to a comprehensive shutdown of purine and pyrimidine synthesis, ultimately resulting in the arrest of DNA replication and cell death in rapidly dividing cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the mechanisms of this compound and to develop novel antifolate therapies with improved efficacy and selectivity. The provided visual diagrams of the signaling pathways and experimental workflows serve as a clear and concise reference for understanding and implementing studies on this compound and other antifolate agents.

References

- 1. content.abcam.com [content.abcam.com]

- 2. Biochemical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Upregulation of Thymidylate Synthase Induces this compound Resistance in Malignant Pleural Mesothelioma [frontiersin.org]

- 9. Upregulation of Thymidylate Synthase Induces this compound Resistance in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

The Insider's Guide to Pemetrexed Polyglutamates: A Deep Dive into its Biochemical Pharmacology

For Immediate Release

[City, State] – December 22, 2025 – This technical guide offers an in-depth exploration of the biochemical pharmacology of pemetrexed polyglutamates, tailored for researchers, scientists, and drug development professionals. This compound, a multi-targeted antifolate, is a cornerstone in the treatment of non-small cell lung cancer and mesothelioma. Its efficacy is profoundly influenced by its intracellular conversion to polyglutamated forms, which exhibit enhanced inhibitory activity and cellular retention. This document elucidates the intricate mechanisms of action, metabolic activation, and determinants of cellular sensitivity to these crucial chemotherapeutic agents.

Mechanism of Action: A Multi-Pronged Attack on Nucleotide Synthesis

This compound and its polyglutamated derivatives exert their cytotoxic effects by concurrently inhibiting three key enzymes in the folate metabolic pathway, thereby disrupting the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides essential for DNA and RNA replication.[1][2] The primary targets are:

-

Thymidylate Synthase (TS): Inhibition of TS blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical precursor for DNA synthesis.[3]

-

Dihydrofolate Reductase (DHFR): By inhibiting DHFR, this compound disrupts the regeneration of tetrahydrofolate (THF), a vital cofactor for nucleotide synthesis.[4]

-

Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT): Inhibition of GARFT, an enzyme in the purine synthesis pathway, leads to the depletion of purine nucleotides.[2]

The polyglutamation of this compound, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), is paramount to its potent antitumor activity.[2] The addition of glutamate (B1630785) residues significantly enhances the inhibitory potency of this compound against its target enzymes and promotes its intracellular retention, leading to a prolonged therapeutic effect.[5][6]

Quantitative Analysis of Enzyme Inhibition

The enhanced potency of this compound polyglutamates is evident in their lower inhibition constants (Ki) compared to the monoglutamate form. This increased affinity for the target enzymes translates to more effective disruption of nucleotide synthesis at lower intracellular concentrations.

| Compound | Target Enzyme | Ki (nM) |

| This compound (Monoglutamate) | TS | 109 |

| This compound (Monoglutamate) | DHFR | 7.0 - >200 |

| This compound (Monoglutamate) | GARFT | 9,300 |

| This compound Pentaglutamate | TS | 1.3 |

| This compound Pentaglutamate | DHFR | 7.2 |

| This compound Pentaglutamate | GARFT | 65 |

Table 1: Inhibitory Constants (Ki) of this compound and its Pentaglutamate Form. This table summarizes the reported Ki values, demonstrating the significantly increased inhibitory potency of the pentaglutamate form of this compound against its key enzyme targets.[4][7]

Cellular Sensitivity and IC50 Values

The cytotoxic efficacy of this compound varies across different cancer cell lines, influenced by factors such as the expression levels of folate transporters, FPGS, and the target enzymes. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this cellular sensitivity.

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Non-Small Cell Lung Cancer | 280.7 - 1820 |

| H1299 | Non-Small Cell Lung Cancer | >5000 |

| CL1-5 | Non-Small Cell Lung Cancer | 280.7 |

| HCC827 | Non-Small Cell Lung Cancer | 1540 |

| H1975 | Non-Small Cell Lung Cancer | 3370 |

| MSTO-211H | Malignant Pleural Mesothelioma | 31.8 |

| H2373 | Malignant Pleural Mesothelioma | Varies |

| H2452 | Malignant Pleural Mesothelioma | Varies |

| TCC-MESO-2 | Malignant Pleural Mesothelioma | 32.3 |

Table 2: IC50 Values of this compound in Various Cancer Cell Lines. This table presents a range of reported IC50 values, highlighting the differential sensitivity of various cancer cell lines to this compound.[8][9][10][11][12]

Visualizing the Molecular Landscape

To better understand the complex interactions of this compound within the cell, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.

Detailed Experimental Protocols

This section provides standardized methodologies for key in vitro experiments to assess the biochemical pharmacology of this compound polyglutamates.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (Ki) of this compound and its polyglutamates against TS, DHFR, and GARFT.

General Principle: Enzyme activity is measured in the presence and absence of the inhibitor. The rate of the enzymatic reaction is monitored, typically by spectrophotometry, following the change in absorbance of a substrate or product over time.

-

Thymidylate Synthase (TS) Assay:

-

Reaction Mixture: Prepare a reaction buffer containing dUMP, 5,10-methylenetetrahydrofolate, and recombinant human TS.

-

Inhibitor Addition: Add varying concentrations of this compound or its polyglutamates.

-

Initiation and Measurement: Initiate the reaction and monitor the increase in absorbance at 340 nm, corresponding to the oxidation of the folate cofactor.

-

Data Analysis: Calculate initial reaction velocities and determine the Ki value using Michaelis-Menten kinetics.

-

-

Dihydrofolate Reductase (DHFR) Assay:

-

Reaction Mixture: Prepare a reaction buffer containing dihydrofolate, NADPH, and recombinant human DHFR.

-

Inhibitor Addition: Add varying concentrations of this compound or its polyglutamates.

-

Initiation and Measurement: Initiate the reaction by adding NADPH and monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

-

Data Analysis: Calculate initial reaction velocities and determine the Ki value.

-

-

Glycinamide Ribonucleotide Formyltransferase (GARFT) Assay:

-

Reaction Mixture: Prepare a reaction buffer containing glycinamide ribonucleotide (GAR), 10-formyl-tetrahydrofolate, and recombinant human GARFT.

-

Inhibitor Addition: Add varying concentrations of this compound or its polyglutamates.

-

Initiation and Measurement: Initiate the reaction and measure the formation of formylglycinamide ribonucleotide (fGAR), often through a coupled enzymatic reaction that produces a detectable product.

-

Data Analysis: Calculate the rate of product formation and determine the Ki value.

-

Cell Viability Assays (e.g., MTT Assay)

Objective: To determine the cytotoxic effect (IC50) of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized, and the absorbance is measured.

-

Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Quantification of Intracellular this compound and its Polyglutamates by HPLC

Objective: To measure the cellular uptake and the extent of polyglutamation of this compound.

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify this compound and its various polyglutamated forms from cell extracts.

-

Cell Culture and Drug Treatment: Culture cancer cells and treat them with this compound for a defined period.

-

Cell Lysis: Harvest the cells and lyse them to release the intracellular contents.

-

Sample Preparation: Precipitate proteins from the cell lysate and collect the supernatant containing the drug and its metabolites.

-

HPLC Analysis:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: Employ a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) to separate the different polyglutamated forms.

-

Detection: Use UV or mass spectrometry (LC-MS) detection to identify and quantify the peaks corresponding to this compound and its polyglutamates.

-

-

Data Analysis: Compare the peak areas to a standard curve to determine the intracellular concentrations of each species.

Conclusion

The polyglutamation of this compound is a critical determinant of its clinical efficacy. The resulting polyglutamated forms exhibit significantly enhanced inhibitory activity against key enzymes in nucleotide synthesis and are retained within tumor cells for extended periods. Understanding the biochemical pharmacology of this compound polyglutamates, including their enzyme kinetics and cellular effects, is essential for optimizing therapeutic strategies, overcoming resistance mechanisms, and developing novel combination therapies. The methodologies and data presented in this guide provide a comprehensive resource for researchers dedicated to advancing the field of antifolate chemotherapy.

References

- 1. Molecular, biochemical, and cellular pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [this compound: from preclinic to clinic] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound: biochemical and cellular pharmacology, mechanisms, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metformin synergistic this compound suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. Sequentially administrated of this compound with icotinib/erlotinib in lung adenocarcinoma cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Upregulation of Thymidylate Synthase Induces this compound Resistance in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Upregulation of Thymidylate Synthase Induces this compound Resistance in Malignant Pleural Mesothelioma [frontiersin.org]

Pemetrexed: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed is a potent, multi-targeted antifolate agent that has become a cornerstone in the treatment of specific malignancies, notably malignant pleural mesothelioma and non-squamous non-small cell lung cancer (NSCLC).[1][2] Marketed under the brand name Alimta®, its efficacy stems from its ability to disrupt folate-dependent metabolic processes essential for cell replication by inhibiting several key enzymes involved in nucleotide synthesis.[3][4]

Structurally, this compound is a pyrrolopyrimidine-based antifolate, chemically similar to folic acid.[1][3] This allows it to be actively transported into cancer cells where it undergoes metabolic activation.[5][6] Inside the cell, it is converted to polyglutamate forms, which are retained for longer periods and exhibit increased potency against its target enzymes.[7][8] This guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound, tailored for professionals in the field of drug development and oncology research.

Molecular Structure and Identification

This compound's chemical structure consists of a core pyrrolo[2,3-d]pyrimidine ring linked to a benzoyl group, which is in turn connected to an L-glutamic acid moiety.[3][9] This unique structure is fundamental to its mechanism of action as a folate analog.

| Identifier | Value |

| IUPAC Name | (2S)-2-{[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino}pentanedioic acid[1][9] |

| Synonyms | Alimta, LY231514, MTA (Multitargeted Antifolate), NSC-698037[2][9][10] |

| CAS Number | 137281-23-3 (Free Acid)[3][10] |

| 150399-23-8 (Disodium Salt)[10][11] | |

| 357166-29-1 (Disodium Salt Heptahydrate)[12][13] | |

| Molecular Formula | C₂₀H₂₁N₅O₆ (Free Acid)[3][10] |

| Molecular Weight | 427.41 g/mol (Free Acid)[3][10] |

The crystal structure of the commercially relevant this compound disodium (B8443419) heptahydrate has been determined using synchrotron X-ray powder diffraction.[12][14] It crystallizes in the P21 space group with the following lattice parameters: a = 11.732 Å, b = 5.244 Å, c = 21.689 Å, and β = 92.664°.[12][14]

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic profiles of this compound are crucial for its formulation, administration, and clinical efficacy. The free acid form is poorly soluble in water, necessitating its formulation as a disodium salt to improve solubility for intravenous administration.[15]

Physicochemical Data

| Property | Value |

| Appearance | Off-white solid[3][16] |

| Solubility | Free Acid: Poorly water-soluble[15] Sodium Salt Hydrate: ~10 mg/mL in PBS (pH 7.2)[17] DMSO: Insoluble[18] |

| Stability | Free Acid: Sensitive to light, heat, and moisture[15] Infusion Solutions (0.9% NaCl, 5% Dextrose): Chemically stable for 2 days at 23°C and 31 days at 4°C.[19] However, microparticulate formation may occur during refrigerated storage beyond 24 hours.[15][19] |

Pharmacokinetic Data

This compound is administered intravenously, exhibiting a predictable pharmacokinetic profile characterized by limited metabolism and rapid renal clearance.[20][21]

| Parameter | Value |

| Administration | Intravenous Infusion[21] |

| Volume of Distribution (Vd) | ~16.1 L[21] |

| Plasma Protein Binding | ~81%[20][22] |

| Metabolism | Not significantly metabolized[21] |

| Elimination Half-Life (t½) | ~3.5 hours[22] |

| Primary Route of Elimination | Renal excretion, with ~90% of the dose recovered unchanged in urine within 24 hours[20][22] |

Pharmacology and Mechanism of Action

This compound functions as a multi-targeted antimetabolite, disrupting the synthesis of nucleic acid precursors required for the growth and survival of cancer cells.[1][23]

Cellular Uptake and Activation

This compound enters the cell via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[5][22] Once inside, it acts as a prodrug and is rapidly converted by the enzyme folylpolyglutamate synthetase (FPGS) into more active polyglutamate forms.[5][6] These polyglutamated derivatives are retained within the cell for extended periods and are more potent inhibitors of its target enzymes compared to the monoglutamate form.[7]

Enzyme Inhibition

The polyglutamated forms of this compound inhibit at least three key enzymes in the folate metabolic pathway:

-

Thymidylate Synthase (TS): This enzyme is critical for the de novo synthesis of thymidine, a necessary component of DNA.[1][3]

-

Dihydrofolate Reductase (DHFR): DHFR is responsible for regenerating tetrahydrofolate, an essential cofactor for both purine (B94841) and pyrimidine (B1678525) synthesis.[1][3]

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the de novo purine biosynthesis pathway.[1][3]

By simultaneously inhibiting these targets, this compound effectively blocks the production of both purine and pyrimidine nucleotides, leading to the cessation of DNA and RNA synthesis and subsequent apoptotic cell death.[1][24]

| Enzyme Target | This compound Form | Potency Note |

| Thymidylate Synthase (TS) | Pentaglutamate | 100 times more potent than the monoglutamate form[7] |

| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Pentaglutamate | Potency is markedly increased compared to the monoglutamate form[7] |

| Dihydrofolate Reductase (DHFR) | Monoglutamate & Polyglutamates | Inhibited by this compound[25][26] |

Note: Specific Kᵢ values are dependent on the experimental conditions and the number of glutamate (B1630785) residues.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that has been well-documented, typically employing a convergent strategy.[4][24]

General Synthetic Route

A common synthetic pathway involves the following key stages:

-

Intermediate Preparation: The process begins with the preparation of two key intermediates: 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid and diethyl L-glutamate.[4][24]

-

Peptide Coupling: The benzoic acid intermediate is activated, often using a coupling agent like 2-chloro-4,6-dimethoxytriazine (CDMT), and then reacted with diethyl L-glutamate to form the this compound diethyl ester.[4]

-

Saponification: The resulting diethyl ester undergoes saponification (hydrolysis of the esters), typically using a base such as sodium hydroxide, to yield the this compound diacid.[27][28]

-

Salt Formation and Crystallization: The diacid is then converted to the disodium salt and crystallized, often from a water/acetone mixture, to yield the stable heptahydrate form.[24]

Key Experimental Protocols

Standardized in vitro assays are essential for evaluating the biological activity of this compound and understanding its cellular effects.

Cell Viability Assay (WST-1 Method)

This colorimetric assay measures cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.[29]

Protocol:

-

Cell Seeding: Seed cells in a 96-well microtiter plate at a density of approximately 4,000 cells/well in 100 µL of culture medium.[29] It is critical to use folate-depleted medium, as folate can interfere with this compound's activity.[30]

-

Drug Treatment: After allowing cells to adhere (typically overnight), treat them with serial dilutions of this compound for the desired duration (e.g., 72 hours).[31]

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[29]

-

Incubation: Incubate the plate for 1-4 hours at 37°C. Metabolically active cells will convert WST-1 into a soluble formazan (B1609692) dye.[29]

-

Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[29]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the intended duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[29]

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent intercalating agent that stains the DNA of cells with compromised membranes).[29]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).[29]

Characterization by X-ray Powder Diffraction (XRPD)

XRPD is used to confirm the solid-state form and crystallinity of the final drug product.

Protocol:

-

Sample Preparation: Gently grind a small amount of the this compound sample to ensure homogeneity.[24]

-

Instrument Setup: Use a diffractometer with a Cu Kα radiation source.[24]

-

Data Collection: Scan the sample over a defined 2θ range (e.g., 2° to 40°) with a specific step size and dwell time.[24]

-

Data Analysis: Compare the resulting diffractogram of characteristic peaks with a known reference standard to confirm the crystalline form.[24]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and Physicochemical Characterization of the Impurities of this compound Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. Biochemical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. This compound: biochemical and cellular pharmacology, mechanisms, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C20H21N5O6 | CID 135410875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. This compound Disodium | C20H19N5Na2O6 | CID 135413520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Crystal structure of this compound disodium heptahydrate, C20H33N5Na2O13 (Alimta) | Powder Diffraction | Cambridge Core [cambridge.org]

- 13. This compound disodium heptahydrate | C20H33N5Na2O13 | CID 135564751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound | 137281-23-3 [chemicalbook.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. selleckchem.com [selleckchem.com]

- 19. Physical and chemical stability of this compound in infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. Pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 27. benchchem.com [benchchem.com]

- 28. This compound synthesis - chemicalbook [chemicalbook.com]

- 29. benchchem.com [benchchem.com]

- 30. Adaptation of a chemosensitivity assay to accurately assess this compound in ex vivo cultures of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

Pemetrexed Signaling in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pemetrexed is a multi-targeted antifolate agent integral to the treatment of non-squamous non-small cell lung cancer (NSCLC). Its primary mechanism of action involves the inhibition of key enzymes in the folate metabolism pathway, leading to the disruption of DNA and RNA synthesis and subsequent induction of apoptosis in cancer cells. However, the development of resistance remains a significant clinical challenge. This technical guide provides an in-depth overview of the this compound signaling pathway in NSCLC, detailing its mechanism of action, the molecular pathways governing resistance, and the downstream effects on cellular processes. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes complex biological interactions through signaling pathway diagrams to serve as a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of this compound Action

This compound is a prodrug that is actively transported into cancer cells primarily by the reduced folate carrier (RFC) and the proton-coupled folate receptor.[1] Once inside the cell, it is converted to its active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[1] This polyglutamation is crucial for the retention of the drug within the cell and for its enhanced inhibitory activity against its target enzymes.[1]

The primary targets of this compound are three key enzymes involved in the de novo synthesis of purines and pyrimidines:

-

Thymidylate Synthase (TS): The most critical target, TS, is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[2][3] Inhibition of TS leads to a depletion of dTMP, resulting in DNA damage and S-phase arrest of the cell cycle.[4][5]

-

Dihydrofolate Reductase (DHFR): this compound also inhibits DHFR, an enzyme that reduces dihydrofolate to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate.[2][6]

-

Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the de novo purine (B94841) biosynthesis pathway.[2][6]

By inhibiting these enzymes, this compound effectively halts the production of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[7]

Quantitative Data on this compound in NSCLC

In Vitro Efficacy of this compound in NSCLC Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Histology | EGFR Status | This compound IC50 (µM) | Reference |

| A549 | Adenocarcinoma | Wild-type | 1.82 ± 0.17 | [3] |

| HCC827 | Adenocarcinoma | Exon 19 deletion | 1.54 ± 0.30 | [3] |

| H1975 | Adenocarcinoma | L858R, T790M | 3.37 ± 0.14 | [3] |

Clinical Efficacy of this compound in Non-Squamous NSCLC

Clinical trials have demonstrated the efficacy of this compound-based regimens in patients with non-squamous NSCLC.

| Treatment Arm | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Overall Response Rate (ORR) (%) | Reference |

| This compound + Cisplatin | 4.8 | 10.3 | 30.6 | [8] |

| Gemcitabine + Cisplatin | 5.1 | 10.3 | 28.2 | [8] |

| This compound Maintenance | 4.1 | Not Reported | 71.8 (Disease Control Rate) | [9] |

| Placebo Maintenance | 2.8 | Not Reported | 59.6 (Disease Control Rate) | [9] |

| This compound + Bevacizumab | 7.0 | 29.6 | Not Reported | [10] |

| This compound Alone | 5.4 | 23.3 | Not Reported | [10] |

Thymidylate Synthase (TS) Expression and this compound Efficacy

TS expression has been investigated as a potential predictive biomarker for this compound response.

| TS Expression Level | Treatment Arm | Overall Response Rate (ORR) (%) | Median Progression-Free Survival (PFS) (months) | Reference |

| TS-Negative | This compound + Cisplatin | 47 | 6.4 | [2] |

| Gemcitabine + Cisplatin | 21 | 5.5 | [2] | |

| TS-Positive | This compound + Cisplatin | 40 | 5.9 | [2] |

| Gemcitabine + Cisplatin | 39 | 5.3 | [2] |

Signaling Pathways in this compound Resistance

The development of resistance to this compound is a multifactorial process involving alterations in drug transport, target enzyme expression, and the activation of alternative survival pathways.

Altered Drug Transport and Metabolism

-

Reduced Influx: Downregulation of the reduced folate carrier (RFC) can limit the entry of this compound into cancer cells, thereby reducing its intracellular concentration.[1]

-

Impaired Polyglutamylation: Decreased activity of folylpolyglutamate synthetase (FPGS) results in inefficient polyglutamylation of this compound, leading to its reduced intracellular retention and activity.[11]

-

Increased Efflux: While less characterized for this compound, ATP-binding cassette (ABC) transporters can actively pump chemotherapeutic drugs out of cells.

Target Enzyme Alterations

-

Thymidylate Synthase (TS) Overexpression: Increased expression of TS is a primary mechanism of this compound resistance. Higher levels of the target enzyme require higher concentrations of the drug to achieve an inhibitory effect.[4][12] this compound-resistant lung cancer cell lines have been shown to have significantly increased TS expression, with some studies reporting a 2.5 to 20-fold increase in TS mRNA levels.[4]

-

DHFR and GARFT Overexpression: Although less common, increased expression of DHFR and GARFT can also contribute to this compound resistance.[13]

Enhanced DNA Damage Repair

-

Base Excision Repair (BER) and Nucleotide Excision Repair (NER): Upregulation of DNA repair pathways, such as BER and NER, can counteract the DNA damage induced by this compound, promoting cell survival.[11] Key proteins in these pathways include uracil (B121893) DNA glycosylase (UDG) and excision repair cross-complementation group 1 (ERCC1).[11]

Activation of Pro-Survival Signaling Pathways

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Activation of this pathway can promote resistance to this compound by inhibiting apoptosis.[14]

-

Epithelial-to-Mesenchymal Transition (EMT): The activation of EMT has been associated with resistance to various chemotherapies, including this compound. EMT can be driven by pathways such as TGF-β and is characterized by changes in cell morphology and motility.[11]

-

Hedgehog Pathway: Aberrant activation of the Hedgehog signaling pathway has been implicated in this compound resistance in NSCLC cells.[15]

Downstream Cellular Effects of this compound

Induction of Apoptosis

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: this compound-induced DNA damage can lead to the activation of the ATM/p53 pathway, resulting in the upregulation of pro-apoptotic proteins such as Bax and PUMA. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase-9 and caspase-3.

-

Extrinsic Pathway: this compound can also upregulate the expression of death receptors such as Fas and DR4/DR5, and their ligands (FasL, TRAIL). This engagement of death receptors leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.

Cell Cycle Arrest

The depletion of nucleotide pools by this compound leads to replication stress and DNA damage, triggering cell cycle checkpoints. This typically results in an S-phase arrest, although G1 arrest has also been observed in some NSCLC cell lines.[4][5] The specific phase of arrest can be cell-type dependent.[16]

Generation of Reactive Oxygen Species (ROS)

This compound treatment has been shown to induce the generation of reactive oxygen species (ROS) in NSCLC cells. The accumulation of ROS can contribute to DNA damage and further promote apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability and the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

NSCLC cell lines (e.g., A549, H1975)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[17]

-

Prepare serial dilutions of this compound in complete medium.

-

Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[17]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the quantification of apoptotic cells using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.

Materials:

-

NSCLC cell lines

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for 48-72 hours.[17]

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[17]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution following this compound treatment using propidium iodide staining and flow cytometry.

Materials:

-

NSCLC cell lines

-

Complete culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.[5][16]

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.[5]

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis of Key Proteins

This protocol provides a general framework for analyzing the protein expression levels of TS, DHFR, GARFT, and key signaling molecules.

Materials:

-

NSCLC cell lysates (from control and this compound-treated cells)

-

Protein assay reagent (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for TS, DHFR, GARFT, p-Akt, Akt, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound remains a cornerstone in the management of non-squamous NSCLC. A thorough understanding of its signaling pathways, mechanisms of action, and the molecular basis of resistance is paramount for optimizing its clinical use and for the rational design of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge, integrating quantitative data and detailed experimental protocols to facilitate further research in this critical area of oncology. The continued investigation into the intricate signaling networks modulated by this compound will undoubtedly pave the way for more effective and personalized cancer therapies.

References

- 1. This compound for advanced stage nonsquamous non-small cell lung cancer: latest evidence about its extended use and outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Metformin synergistic this compound suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Significance of thymidylate synthase for resistance to this compound in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. This compound Enhances Membrane PD-L1 Expression and Potentiates T Cell-Mediated Cytotoxicity by Anti-PD-L1 Antibody Therapy in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound as first-line therapy for non-squamous non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. Randomized, Phase II study of this compound plus bevacizumab versus this compound alone after treatment with cisplatin, this compound, and bevacizumab in advanced non‐squamous, non‐small cell lung cancer: TORG (thoracic oncology research group) 1321 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of resistance to this compound in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Significance of thymidylate synthase expression for resistance to this compound in pulmonary adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of resistance to this compound in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel drug-resistance mechanisms of this compound-treated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Role of Folate Metabolism in Pemetrexed Cytotoxicity: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pemetrexed is a multi-targeted antifolate chemotherapeutic agent that plays a crucial role in the treatment of various solid tumors, most notably non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2][3][4][5] Its cytotoxic effects are intricately linked to the cellular folate metabolism pathway. This technical guide provides a comprehensive overview of the core mechanisms of this compound action, focusing on its interaction with key folate-dependent enzymes, cellular uptake and metabolism, and the molecular basis of resistance. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in oncology and drug development.

Mechanism of Action

This compound exerts its anticancer effects by concurrently inhibiting multiple key enzymes essential for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the fundamental building blocks of DNA and RNA.[1][2][3][4][5][6][7][8] This multi-targeted approach disrupts cellular replication and induces apoptosis in rapidly dividing cancer cells.

Key Enzymatic Targets

This compound, particularly in its polyglutamated form, potently inhibits the following enzymes:

-

Thymidylate Synthase (TS): TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in pyrimidine synthesis.[6] Inhibition of TS leads to a depletion of thymidine, resulting in "thymine-less death."[7] TS is considered the primary target of this compound.[9][10]

-

Dihydrofolate Reductase (DHFR): DHFR is responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the one-carbon transfer reactions necessary for purine and thymidylate synthesis.[11][12] While this compound does inhibit DHFR, its affinity for DHFR is weaker compared to its potent inhibition of TS by its polyglutamated forms.[11][13]

-

Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT): GARFT is a key enzyme in the de novo purine synthesis pathway, catalyzing the formylation of glycinamide ribonucleotide.[1][6][14] Inhibition of GARFT disrupts the production of purine nucleotides, further contributing to the cytotoxic effects of this compound.